molecular formula C21H15BrN2O B4622228 2-(2-bromophenyl)-3-(2-methylphenyl)-4(3H)-quinazolinone

2-(2-bromophenyl)-3-(2-methylphenyl)-4(3H)-quinazolinone

Cat. No.: B4622228
M. Wt: 391.3 g/mol
InChI Key: ORCNAMUPVRYANZ-UHFFFAOYSA-N
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Description

2-(2-bromophenyl)-3-(2-methylphenyl)-4(3H)-quinazolinone is a chemical compound that belongs to the quinazolinone family. It has been widely studied for its potential use in medicinal chemistry due to its unique structural properties.

Scientific Research Applications

Medicinal Chemistry Insights

Quinazolinone derivatives, including 2-(2-bromophenyl)-3-(2-methylphenyl)-4(3H)-quinazolinone, have been a focal point in medicinal chemistry due to their diverse biological activities. These compounds are integral in the synthesis of novel medicinal agents, leveraging the stability and versatility of the quinazolinone nucleus. Researchers have synthesized a variety of 2-methyl-3-(1’3’4-thiadiazole-2-yl)-4-(3H) quinazolinones, showing significant antibacterial activity against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. This underlines the potential of such derivatives in counteracting antibiotic resistance, a major global health challenge (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).

Optoelectronic Material Development

Extensive research has been conducted on the application of quinazoline derivatives in the field of optoelectronics. These compounds are crucial in the synthesis of luminescent materials, photoelectric conversion elements, and image sensors. The incorporation of quinazoline into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. Derivatives such as aryl(hetaryl)substituted quinazolines with extended conjugated systems have shown significant electroluminescent properties, making them essential for the development of organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Anticancer Properties

Quinazoline derivatives have been identified as promising anticancer agents. Their mechanism involves inhibiting various cancer cell growth and proliferation pathways. Quinazoline-based compounds have shown efficacy against multiple cancer cell lines, including prostate, breast, and lung cancers, by targeting key enzymes and receptors involved in cancer progression. This highlights the potential of quinazoline derivatives in developing new therapeutic strategies for cancer treatment (Ravez, Castillo-Aguilera, Depreux, & Goossens, 2015).

Properties

IUPAC Name

2-(2-bromophenyl)-3-(2-methylphenyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2O/c1-14-8-2-7-13-19(14)24-20(15-9-3-5-11-17(15)22)23-18-12-6-4-10-16(18)21(24)25/h2-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCNAMUPVRYANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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